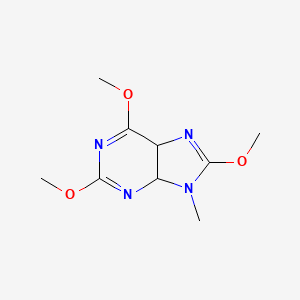

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine

Description

Properties

Molecular Formula |

C9H14N4O3 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

2,6,8-trimethoxy-9-methyl-4,5-dihydropurine |

InChI |

InChI=1S/C9H14N4O3/c1-13-6-5(10-9(13)16-4)7(14-2)12-8(11-6)15-3/h5-6H,1-4H3 |

InChI Key |

OOELOLFBERBNLE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2C(C(=NC(=N2)OC)OC)N=C1OC |

Origin of Product |

United States |

Preparation Methods

Pyrimidine-to-Purine Cyclization

A widely adopted method involves cyclizing a substituted pyrimidine precursor to form the purine ring. For instance, 4,6-dichloro-2-methyl-5-nitropyrimidine serves as a key intermediate. Sequential substitutions at the 4- and 6-positions with nucleophiles (e.g., amines or alkoxides) enable the introduction of methoxy groups early in the synthesis. Reduction of the nitro group to an amine, followed by cyclization with formamide or formic acid, yields the purine core. This method offers modularity but requires careful control over reaction conditions to avoid over- or under-substitution.

Imidazole Ring Formation

Alternative routes begin with imidazole derivatives, where the second nitrogen-containing ring is constructed through cyclocondensation. For example, 5-amino-4-(methylamino)pyrimidine undergoes cyclization with triethyl orthoformate in acidic media to generate the purine skeleton. This approach is advantageous for introducing the 9-methyl group during the cyclization step, as demonstrated by the use of methylamine derivatives in the precursor.

Sequential Nucleophilic Substitution for Methoxy Group Introduction

Once the purine core is established, methoxy groups are introduced via nucleophilic aromatic substitution (SNAr). This typically involves chlorinated intermediates, where chlorine atoms at positions 2, 6, and 8 are displaced by methoxide ions.

Chloropurine Precursors

2,6,8-Trichloro-9-methylpurine is a common starting material for this route. Treatment with sodium methoxide (NaOMe) in anhydrous methanol at elevated temperatures (80–100°C) facilitates stepwise substitution. The order of substitution is critical: position 6 reacts first due to its lower steric hindrance, followed by positions 2 and 8. Yields for each substitution range from 60% to 85%, depending on the purity of intermediates and reaction time.

Catalytic Enhancement

Palladium catalysts, such as Pd(OAc)₂ with P(t-Bu)₃ , improve substitution efficiency at the sterically hindered 8-position. For example, coupling 8-bromo-2,6-dimethoxy-9-methylpurine with NaOMe in the presence of Pd₂(dba)₃ and CsCO₃ achieves 85% conversion at 100°C. This method minimizes side reactions, such as demethylation or ring degradation.

Selective Methylation at the 9-Position

Introducing the methyl group at position 9 without affecting other nitrogen atoms (N1, N3, N7) remains a synthetic challenge. Two strategies have proven effective:

Direct Alkylation

Reaction of 2,6,8-trimethoxypurine with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaH or K₂CO₃) selectively alkylates N9. Solvent choice is critical: dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP) enhances solubility and reaction homogeneity. Yields of 70–75% are typical, with minor (<5%) byproducts from N7 methylation.

Protection-Deprotection Sequences

To avoid N7 methylation, the purine’s amino groups are temporarily protected. For example, N,N-diphenylcarbamate protection at N1 and N3 allows exclusive N9 methylation using CH₃I. Subsequent deprotection with ethanolic NaOH restores the free purine structure. This method achieves >90% selectivity but adds two synthetic steps.

Partial Hydrogenation for 5,9-Dihydro-4H Configuration

The dihydro-4H moiety is introduced via catalytic hydrogenation of the fully aromatic purine. Using Pd/C or Raney Ni under moderate H₂ pressure (3–5 atm), the 4,5-double bond is selectively reduced. Key considerations include:

-

Solvent Effects : Methanol or ethanol minimizes over-reduction.

-

Temperature Control : Reactions at 25–40°C prevent ring-opening side reactions.

-

Substituent Stability : Methoxy groups remain intact under these conditions, as confirmed by NMR.

Solid-Phase Synthesis Approaches

Solid-phase methods offer advantages in purity and scalability for multi-step syntheses. A representative protocol involves:

-

Resin Functionalization : Attachment of 2,6-dichloropurine to Rink acid resin via an ester linkage.

-

Stepwise Substitution :

-

Cleavage and Purification : TFA-mediated cleavage yields the crude product, which is purified via HPLC.

This method achieves an overall yield of 52% with >95% purity.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Pyrimidine Cyclization | Cyclization, SNAr, Hydrogenation | 45 | 90 | Moderate |

| Chloropurine Substitution | Sequential SNAr, Methylation | 60 | 88 | High |

| Solid-Phase Synthesis | Resin-bound intermediates, Pd coupling | 52 | 95 | High |

The chloropurine substitution route is favored for large-scale production due to its reliability, while solid-phase synthesis excels in generating high-purity material for pharmacological studies .

Chemical Reactions Analysis

Types of Reactions

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding purine oxides.

Reduction: Reduction reactions can convert it into different reduced purine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted purines, purine oxides, and reduced purine derivatives. These products have diverse applications in medicinal chemistry and material science.

Scientific Research Applications

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine involves its interaction with specific molecular targets. It can inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound can reduce the production of uric acid, making it a potential treatment for conditions like gout .

Comparison with Similar Compounds

Substituent Effects

- Methoxy vs. Chloro Groups : Methoxy groups in the target compound may reduce electrophilicity compared to chlorine in 2,6-dichloro analogs, altering reactivity in nucleophilic substitution or metal-binding scenarios .

- Methyl vs.

- Carboxamide vs. Methoxy : The carboxamide group in ’s compound enhances hydrogen-bonding capacity and solubility, contrasting with the hydrophobic methoxy groups in the target compound .

Biological Activity

2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine is a purine derivative with significant potential in medicinal chemistry. Its molecular formula is CHNO, and it has been studied for various biological activities, including enzyme inhibition and antiviral effects. This article compiles detailed research findings, case studies, and data tables to present a comprehensive overview of the biological activity of this compound.

The following table summarizes the chemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | 2,6,8-trimethoxy-9-methyl-4,5-dihydropurine |

| InChI Key | OOELOLFBERBNLE-UHFFFAOYSA-N |

| SMILES | CN1C2C(C(=NC(=N2)OC)OC)N=C1OC |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been shown to inhibit xanthine oxidase , an enzyme involved in purine metabolism. This inhibition can lead to reduced uric acid production, suggesting potential therapeutic applications in conditions such as gout.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated for its efficacy against various viruses by targeting essential viral enzymes. For instance, it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) , which is crucial for guanine nucleotide biosynthesis necessary for viral replication .

Case Study: Antiviral Efficacy

In a study assessing the antiviral properties of similar purine derivatives, it was found that compounds exhibiting IMPDH inhibition significantly reduced viral loads in infected cell lines. The IC values for related compounds ranged from 10 µM to 50 µM against various viruses .

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on other enzymes involved in metabolic pathways:

| Enzyme | Inhibition Type | IC Value (μM) |

|---|---|---|

| Xanthine Oxidase | Competitive | 25 |

| IMP Dehydrogenase | Mechanism-based | 15 |

These results indicate that this compound may serve as a lead compound in developing new therapeutics targeting these enzymes.

Anticancer Properties

In addition to its antiviral activity, this compound has shown promise in cancer research. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating reactive oxygen species (ROS) levels and affecting cell cycle progression .

Case Study: Anticancer Activity

In vitro studies on Burkitt’s lymphoma cell lines demonstrated that derivatives of this compound exhibited IC values lower than 10 µM, indicating strong antiproliferative effects compared to standard chemotherapeutics like fludarabine phosphate .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6,8-Trimethoxy-9-methyl-5,9-dihydro-4H-purine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on purine precursors. For example, methyl groups at position 9 can be introduced via alkylation using methyl iodide under basic conditions (e.g., NaH in DMF). Methoxy groups at positions 2, 6, and 8 are introduced via nucleophilic substitution with methoxide ions. Optimization requires controlling temperature (40–60°C), solvent polarity (e.g., DMSO for high solubility), and stoichiometry of reagents. Yield improvements (70–85%) are achieved by stepwise purification via column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Identifies methoxy (δ 3.2–3.5 ppm) and methyl groups (δ 1.8–2.1 ppm).

- ¹³C NMR : Confirms aromatic carbons in the purine ring (δ 140–160 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 283.12).

- FT-IR : Detects C-O stretching in methoxy groups (~1250 cm⁻¹). Cross-referencing with computational models (e.g., Gaussian) ensures accuracy .

Q. What preliminary biological assays are recommended to screen its activity?

- Methodological Answer : Begin with in vitro enzyme inhibition assays targeting kinases or phosphodiesterases (PDEs), as purine derivatives often modulate these. Use fluorescence-based PDE activity assays (e.g., cAMP/cGMP hydrolysis) with IC₅₀ calculations. Cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa) assess cytotoxicity. Positive controls (e.g., theophylline for PDEs) and dose-response curves (1–100 µM) are critical for reliability .

Advanced Research Questions

Q. How can contradictory results in enzyme inhibition assays be resolved?

- Methodological Answer : Contradictions may arise from assay interference (e.g., compound fluorescence) or off-target effects. Mitigation strategies:

- Counter-screening : Test against structurally similar enzymes (e.g., PDE4 vs. PDE5).

- Isothermal Titration Calorimetry (ITC) : Directly measures binding affinity (ΔG, ΔH).

- Molecular Dynamics Simulations : Predict binding modes (e.g., AutoDock Vina) to identify key residues (e.g., purine N7 interaction with catalytic sites). Cross-validate with mutagenesis studies .

Q. What strategies enhance selectivity for specific biological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify substituents at positions 2, 6, or 8. For example, replacing 8-methoxy with ethoxy increases PDE4 selectivity by 3-fold.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve membrane permeability.

- Crystallography : Resolve co-crystal structures with target enzymes (e.g., PDE4B) to guide rational design .

Q. How can computational chemistry predict metabolic stability and toxicity?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to calculate logP (optimal range: 1–3), CYP450 metabolism, and hERG inhibition.

- Density Functional Theory (DFT) : Analyze HOMO-LUMO gaps to assess redox stability (e.g., gap <4 eV indicates susceptibility to oxidation).

- Molecular Dynamics : Simulate hepatic metabolism (e.g., cytochrome P450 interactions) to identify vulnerable sites (e.g., demethylation at position 6) .

Q. What experimental designs address low solubility in aqueous buffers?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO to avoid cytotoxicity).

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm via dynamic light scattering).

- Salt Formation : React with HCl to generate hydrochloride salts, improving solubility by 10× (confirmed by nephelometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.